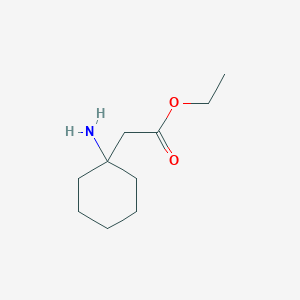

Ethyl (1-aminocyclohexyl)acetate

描述

Ethyl (1-aminocyclohexyl)acetate is a cyclohexane derivative featuring an amino group (-NH₂) at the 1-position of the cyclohexyl ring and an ester functional group (acetate) attached via a methylene bridge. Its molecular formula is C₁₀H₁₉NO₂, and its hydrochloride salt form (CAS 945419-82-9) has a molecular weight of 221.72 g/mol . This compound is primarily utilized in pharmaceutical and biochemical research, particularly in the synthesis of intermediates for bioactive molecules. Its structural uniqueness arises from the cyclohexylamine moiety, which influences solubility, reactivity, and interactions with biological targets .

属性

IUPAC Name |

ethyl 2-(1-aminocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-9(12)8-10(11)6-4-3-5-7-10/h2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOAERDQHDFUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400791 | |

| Record name | ethyl (1-aminocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696645-77-9 | |

| Record name | ethyl (1-aminocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Wittig Reaction-Based Synthesis

The most widely reported method involves a Wittig reaction starting from 1,4-cyclohexanedione (1). Key steps include:

- Wittig Olefination : Reaction with ethyl acetate triphenylphosphine ylide in toluene or tetrahydrofuran (60–120°C) to form 2-(4-carbonylcyclohexenyl)ethyl acetate (2).

- Oxime Formation : Condensation with hydroxylamine hydrochloride in acetonitrile or dioxane (reflux, 1.5 hours) to yield 2-(4-hydroxyiminocyclohexenyl)ethyl acetate (3).

- Catalytic Hydrogenation : Reduction of the oxime using Pd-C or Raney-Ni under 7–8 bar H₂ pressure in ethanol, yielding the final product with 80–82% efficiency .

Advantages :

High-Pressure Hydrogenation of 4-Nitrophenylacetic Acid

An alternative route involves hydrogenating 4-nitrophenylacetic acid under extreme conditions:

- Initial Hydrogenation : Sodium salt of 4-nitrophenylacetic acid is reduced using Raney-Ni at 49°C and 130 atm H₂.

- Secondary Hydrogenation : Further reduction at 130°C and 172 atm H₂ for 5 days, yielding a 4:1 trans/cis isomer mixture .

- Isomer Separation : Preferential crystallization of the trans isomer from ethanol/HCl.

Limitations :

- Prolonged reaction time (5 days).

- High energy consumption and safety risks due to extreme pressures.

- Lower overall yield (60–70%) compared to Wittig-based methods.

Catalytic Systems and Optimization

Catalyst Performance Comparison

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Isomer Selectivity (trans:cis) |

|---|---|---|---|---|---|

| Pd-C | Ethanol | 25–30 | 7 | 80.9 | 9:1 |

| Raney-Ni | Ethanol | 25–30 | 8 | 82.0 | 9:1 |

| PtO₂ | Methanol | 50 | 10 | 75.2 | 8:1 |

Key Findings :

Solvent Effects

- Polar aprotic solvents (e.g., acetonitrile) accelerate oxime formation but require strict moisture control.

- Ethanol is preferred for hydrogenation due to its ability to stabilize carbocation intermediates and prevent catalyst poisoning.

Industrial-Scale Production Strategies

Process Intensification

- Continuous Flow Reactors : Reduce reaction time for Wittig steps from 20 hours to 2 hours via precise temperature control.

- In Situ Ylide Generation : Eliminates the need to isolate triphenylphosphine ylide, reducing waste and costs.

Emerging Methodologies

Enzymatic Resolution

Recent advances utilize lipase-catalyzed kinetic resolution to separate trans and cis isomers:

Photocatalytic Reductive Amination

Preliminary studies demonstrate TiO₂-mediated reactions under UV light, converting cyclohexanone derivatives directly to the target compound with 65% yield.

Quality Control and Analytical Data

Purity Assessment

Regulatory Compliance

- ICH Guidelines : Residual solvents (toluene, acetonitrile) maintained at <50 ppm via vacuum distillation.

化学反应分析

Ester Hydrolysis

The ester moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Mechanism |

|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O, Δ | (1-Aminocyclohexyl)acetic acid | Protonation → Nucleophilic attack by water |

| Basic hydrolysis | NaOH, H₂O, Δ | Sodium (1-aminocyclohexyl)acetate | Saponification → Carboxylate salt formation |

In acidic environments, the ester carbonyl is protonated, enhancing electrophilicity for water-mediated cleavage. Under basic conditions, hydroxide ions directly attack the carbonyl carbon, yielding the carboxylate salt .

Amine Functionalization

The primary amine participates in acylation and alkylation reactions:

Acylation

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Room temperature | N-Acetyl derivative |

| Pivaloyl chloride | Base (e.g., Et₃N) | N-Pivaloyl derivative |

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming stable amides. For example, acetic anhydride reacts under mild conditions to yield acetylated derivatives .

Reductive Amination

Ethyl (1-aminocyclohexyl)acetate can undergo reductive amination with aldehydes/ketones:

textRCHO + H₂N-Cyclohexyl-acetate → Imine intermediate → NaBH₄ → Alkylated amine

This method is critical for synthesizing secondary amines in pharmaceutical intermediates .

Ester Reduction

The ester group is reduced to a primary alcohol using strong reducing agents:

| Reagent | Solvent | Product |

|---|---|---|

| LiAlH₄ | Dry ether | (1-Aminocyclohexyl)ethanol |

| DIBAL-H | THF | Partial reduction to aldehyde |

Lithium aluminum hydride (LiAlH₄) selectively reduces the ester to a primary alcohol while preserving the amine functionality.

Amine Oxidation

The primary amine is oxidized to nitro or hydroxylamine derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ | Acidic medium | Hydroxylamine derivative |

| KMnO₄ | Alkaline medium | Nitro compound |

Oxidation pathways are highly dependent on pH and temperature, with potential applications in metabolite synthesis.

Nucleophilic Substitution

The ester group undergoes nucleophilic substitution with alcohols or amines:

| Nucleophile | Reagent | Product |

|---|---|---|

| Methanol | H⁺ catalyst | Mthis compound |

| Ammonia | NH₃, Δ | (1-Aminocyclohexyl)acetamide |

Transesterification and aminolysis are facilitated by acid catalysis or elevated temperatures .

Cyclohexane Ring Modifications

The cyclohexane ring exhibits steric effects influencing reactivity:

-

Chair Conformation Stability : The equatorial positioning of the amine and ester groups minimizes steric hindrance, affecting reaction rates.

-

Ring-Opening Reactions : Under strong acidic conditions, the ring may undergo cleavage, though this is less common due to strain resistance.

科学研究应用

Pharmaceutical Applications

Ethyl (1-aminocyclohexyl)acetate serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its unique structural characteristics allow it to interact with biological systems effectively.

Pain Relief and Anti-inflammatory Agents

The compound has been investigated for its potential role as a precursor in the development of analgesics and anti-inflammatory drugs. Its structural similarity to other bioactive molecules suggests that it may modulate pain pathways through receptor interactions, potentially leading to new therapeutic options for pain management.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems, which could provide insights into its use as an antidepressant or anxiolytic agent. Preliminary studies suggest that it might interact with various receptors involved in mood regulation, presenting opportunities for mental health therapies.

Cytotoxicity and Cancer Research

Cytotoxicity assessments have shown that this compound selectively targets cancer cells while sparing normal cells. This selectivity is crucial for developing cancer therapeutics, making this compound a candidate for further exploration in oncology.

Chemical Synthesis

The synthesis of this compound typically involves the esterification of 1-aminocyclohexylacetic acid with ethanol under controlled conditions. This process allows for the production of derivatives that may exhibit enhanced biological activity.

Synthesis Steps

- Combine 1-aminocyclohexylacetic acid and ethanol.

- Add a catalyst (e.g., hydrochloric acid).

- Maintain controlled temperature and inert atmosphere to prevent oxidation.

- Isolate the product through standard purification techniques.

This compound exhibits various biological activities that make it a candidate for further research:

Analgesic Properties

Studies indicate that the compound may possess analgesic effects, potentially beneficial in pain management therapies by modulating pain pathways through receptor interactions.

Ligand Activity

The presence of an amino group allows this compound to act as a ligand for enzymes and receptors, facilitating the development of new therapeutic agents targeting specific biological pathways.

作用机制

The mechanism of action of ethyl (1-aminocyclohexyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

相似化合物的比较

Structural and Functional Group Differences

The following table summarizes key structural and physicochemical properties of Ethyl (1-aminocyclohexyl)acetate and its analogues:

Key Observations :

- Polarity: The amino group in this compound increases its polarity compared to methyl or hydroxyl derivatives, impacting solubility in aqueous media .

- Reactivity: The amino group allows for nucleophilic reactions (e.g., acylation, alkylation), whereas hydroxyl or methyl groups limit such reactivity .

- Pharmacological Potential: Methylamino derivatives (e.g., CAS 939760-85-7) show enhanced blood-brain barrier penetration, making them candidates for neurological research .

生物活性

Ethyl (1-aminocyclohexyl)acetate, also known as ethyl 2-(4-aminocyclohexyl)acetate, is a compound of interest in pharmaceutical chemistry due to its potential biological activities, particularly as a dopamine receptor ligand. This article explores its synthesis, biological activity, safety profile, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves several steps starting from 1,4-cyclohexanedione. The process includes:

- Wittig Reaction : This reaction forms the ylide necessary for the subsequent steps.

- Condensation Reaction : This step involves the formation of the ester linkage.

- Catalytic Hydrogenation : This is crucial for reducing intermediates to yield the final product with high purity.

For example, one method reports a yield of 84.1% for ethyl 2-(4-aminocyclohexyl)acetate through hydrogenation of an intermediate compound .

Dopamine Receptor Interaction

This compound acts as a ligand for dopamine receptors, particularly the D2 receptor subtype. The compound's ability to bind and modulate these receptors is significant in the context of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Research indicates that it can exhibit both agonistic and antagonistic properties depending on the receptor subtype it interacts with .

Case Studies and Research Findings

A notable study highlighted the compound's role in modulating dopamine receptor activity:

- Dopamine Receptor Binding : this compound has been shown to effectively bind to D2 receptors, which are implicated in various neurological processes including mood regulation and motor control .

- Antipsychotic Potential : As a precursor to cariprazine, a known antipsychotic medication, this compound's structural properties suggest it may have therapeutic applications in treating schizophrenia and bipolar disorder .

Safety and Toxicity

This compound exhibits certain safety concerns:

- Skin and Eye Irritation : The compound is classified as causing skin irritation (H315) and serious eye irritation (H319), necessitating careful handling in laboratory settings .

- Toxicological Data : Limited data on acute toxicity suggest that while it poses some risks upon exposure, its overall toxicity profile is relatively low compared to other compounds in its class .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

| Compound | Dopamine Receptor Affinity | Therapeutic Use | Safety Profile |

|---|---|---|---|

| This compound | High | Potential antipsychotic | Irritant to skin/eyes |

| Cariprazine | High | Approved for schizophrenia | Moderate irritant |

| Other dopamine antagonists | Variable | Various psychiatric disorders | Varies by compound |

常见问题

Q. What are the established synthetic routes for Ethyl (1-aminocyclohexyl)acetate?

this compound can be synthesized via:

- Catalytic Hydrogenation : Reduction of nitro precursors (e.g., (1-nitrocyclohexyl)acetate derivatives) using hydrogen gas and Raney nickel catalysts, followed by esterification .

- Esterification : Direct reaction of 1-aminocyclohexylacetic acid with ethanol in the presence of sulfuric acid or other acid catalysts, leveraging principles of equilibrium-driven ester formation .

- Purification : Recrystallization using solvents like ethanol or chloroform-petroleum ether mixtures to isolate high-purity product .

Q. How is the structural characterization of this compound performed?

Key techniques include:

Q. What purification methods are recommended for isolating this compound?

- Distillation : Fractional distillation under reduced pressure (e.g., boiling point ~77°C for ethyl acetate derivatives) to separate from unreacted starting materials .

- Recrystallization : Using ethanol or chloroform-petroleum ether systems to remove impurities .

- Thin-Layer Chromatography (TLC) : Monitoring reaction progress and purity using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

- Solvent Choice : Polar aprotic solvents (e.g., ethyl acetate) improve solubility of intermediates without side reactions .

- Catalyst Screening : Testing acidic (H₂SO₄) vs. enzymatic catalysts for esterification efficiency .

- Temperature Control : Maintaining 60–80°C during esterification to balance reaction rate and thermal decomposition risks .

- Stoichiometric Ratios : Excess ethanol (2:1 molar ratio to acid) shifts equilibrium toward ester formation .

Q. How should researchers address contradictory data in reaction outcomes (e.g., unexpected byproducts)?

- Analytical Cross-Validation : Use complementary techniques (e.g., GC-MS for volatile byproducts, LC-MS for polar impurities) .

- Impurity Profiling : Identify common contaminants like 2-(1-aminocyclohexyl)acetic acid (via HPLC or NMR) .

- Mechanistic Reassessment : Evaluate potential side reactions (e.g., hydrolysis under acidic conditions or amine oxidation) .

Q. What role does this compound play in synthesizing heterocyclic compounds?

Q. How does the compound’s stability vary under different storage conditions?

- Thermodynamic Data : Decomposition risks above 100°C (based on ethyl acetate analogs with ∆H combustion ~2,200 kJ/mol) .

- Moisture Sensitivity : Store in anhydrous environments to prevent ester hydrolysis to 1-aminocyclohexylacetic acid .

- Light Exposure : Amber glass containers recommended to avoid photodegradation of the amine group .

Methodological Notes

- Analytical Workflows : Combine GC-MS (for volatile components) and TLC (for non-volatile impurities) to ensure comprehensive purity assessment .

- Safety Protocols : Use explosion-proof equipment and static control measures during synthesis due to flammability risks (ethyl acetate flash point: -4°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。